molecular formula C6H3BrClNO2 B1378938 4-Bromo-2-chloronicotinic acid CAS No. 1060805-68-6

4-Bromo-2-chloronicotinic acid

Cat. No. B1378938
M. Wt: 236.45 g/mol
InChI Key: WXSVIABMUKWVTC-UHFFFAOYSA-N
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Description

4-Bromo-2-chloronicotinic acid is a chemical compound with the molecular formula C6H3BrClNO2 . It has a molecular weight of 236.45 g/mol . The IUPAC name for this compound is 4-bromo-2-chloropyridine-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chloronicotinic acid includes a pyridine ring substituted with a bromine atom at the 4th position and a chlorine atom at the 2nd position . The compound also contains a carboxylic acid group .


Physical And Chemical Properties Analysis

4-Bromo-2-chloronicotinic acid has a molecular weight of 236.45 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 234.90357 g/mol . The topological polar surface area is 50.2 Ų .

Scientific Research Applications

Anti-inflammatory and Analgesic Efficacy

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : Nicotinic acid derivatives, including 4-Bromo-2-chloronicotinic acid, have been synthesized and tested for their anti-inflammatory and analgesic efficacy .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it typically involves the synthesis of 2-substituted aryl derivatives from nicotinic acid .
  • Results or Outcomes : The 2-Bromo aryl substituents, a derivative of nicotinic acid, have shown excellent results in terms of their anti-inflammatory and analgesic efficacy .

Synthesis of SGLT2 Inhibitors

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative of 4-Bromo-2-chloronicotinic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
  • Methods of Application : The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
  • Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

Treatment of Pneumonia and Kidney Diseases

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it typically involves the synthesis of 2-substituted aryl derivatives from nicotinic acid .
  • Results or Outcomes : Some derivatives have proven effective against these diseases .

Treatment of Alzheimer’s Disease

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : Some nicotinic acid derivatives have proven effective against Alzheimer’s disease .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it typically involves the synthesis of 2-substituted aryl derivatives from nicotinic acid .
  • Results or Outcomes : Favorable researches were proved his activity .

Manufacturing of Therapeutic SGLT2 Inhibitors

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative of 4-Bromo-2-chloronicotinic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
  • Methods of Application : The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
  • Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

properties

IUPAC Name

4-bromo-2-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSVIABMUKWVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloronicotinic acid

CAS RN

1060805-68-6
Record name 4-Bromo-2-chloronicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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